molecular formula C14H14ClN5OS B12345508 5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide

Cat. No.: B12345508
M. Wt: 335.8 g/mol
InChI Key: NQALMQDVPDDXKG-CAOOACKPSA-N
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Description

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolidine ring, a chlorothiophene moiety, and a pyridinylmethylideneamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrazolidine Ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the Chlorothiophene Moiety: This step involves the chlorination of thiophene, followed by its attachment to the pyrazolidine ring through a coupling reaction.

    Formation of the Pyridinylmethylideneamino Group: This involves the condensation of pyridine-4-carbaldehyde with the amine group of the pyrazolidine derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinylmethylideneamino group, converting it to a secondary amine.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The pyrazolidine ring and the pyridinylmethylideneamino group are crucial for its binding affinity and specificity. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid: Shares the chlorothiophene moiety but differs in the heterocyclic ring structure.

    4-alkyl-5-(5-chlorothiophen-2-yl)-pyrazole-3-carbamoyl analogues: Similar in having the pyrazole ring and chlorothiophene moiety.

Uniqueness

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide is unique due to its combination of the pyrazolidine ring, chlorothiophene moiety, and pyridinylmethylideneamino group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14ClN5OS

Molecular Weight

335.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide

InChI

InChI=1S/C14H14ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-6,8,10-11,18-19H,7H2,(H,20,21)/b17-8+

InChI Key

NQALMQDVPDDXKG-CAOOACKPSA-N

Isomeric SMILES

C1C(NNC1C(=O)N/N=C/C2=CC=NC=C2)C3=CC=C(S3)Cl

Canonical SMILES

C1C(NNC1C(=O)NN=CC2=CC=NC=C2)C3=CC=C(S3)Cl

Origin of Product

United States

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